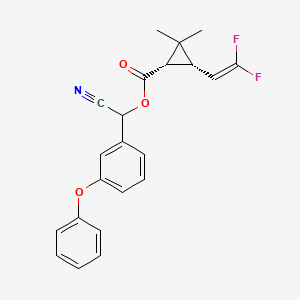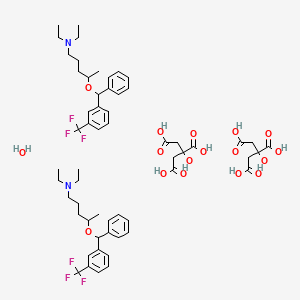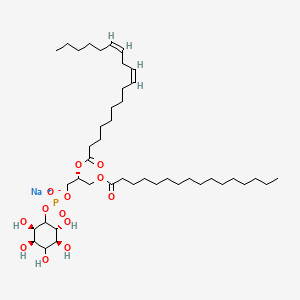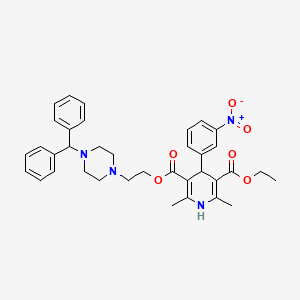![molecular formula C7H18NO5P B13411534 Diethyl[3-(hydroxyamino)propyl]phosphonate](/img/structure/B13411534.png)
Diethyl[3-(hydroxyamino)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(N-Hydroxyamino)propylphosphate typically involves the reaction of diethyl phosphite with 3-chloropropylamine, followed by hydrolysis to introduce the hydroxyamino group. The reaction conditions often require a solvent such as chloroform and a controlled temperature environment .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-(N-Hydroxyamino)propylphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted phosphates .
Applications De Recherche Scientifique
Diethyl 3-(N-Hydroxyamino)propylphosphate has a wide range of applications in scientific research:
Biology: Utilized in proteomics research to study protein phosphorylation and dephosphorylation mechanisms.
Medicine: Investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: Employed in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl 3-(N-Hydroxyamino)propylphosphate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The phosphate group can also participate in phosphorylation reactions, altering the function of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-(Amino)propylphosphate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Diethyl 3-(Nitroamino)propylphosphate: Contains a nitro group instead of a hydroxyamino group, leading to different reactivity and applications.
Uniqueness
Diethyl 3-(N-Hydroxyamino)propylphosphate is unique due to its hydroxyamino group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in research settings where specific functional group interactions are required .
Propriétés
Formule moléculaire |
C7H18NO5P |
|---|---|
Poids moléculaire |
227.20 g/mol |
Nom IUPAC |
diethyl 3-(hydroxyamino)propyl phosphate |
InChI |
InChI=1S/C7H18NO5P/c1-3-11-14(10,12-4-2)13-7-5-6-8-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
SDZJBQQEBQWJRY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCCCNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)

![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)





![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)



